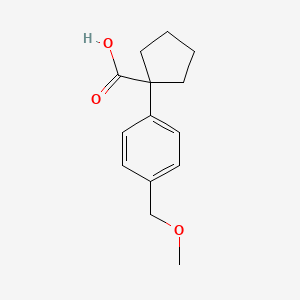
1-(4-(Methoxymethyl)phenyl)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Methoxymethyl)phenyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.2643 g/mol This compound is characterized by a cyclopentane ring attached to a carboxylic acid group and a methoxymethyl-substituted phenyl group
Preparation Methods
The synthesis of 1-(4-(Methoxymethyl)phenyl)cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-(methoxymethyl)benzyl chloride with cyclopentanone in the presence of a base, followed by oxidation to form the carboxylic acid group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-(Methoxymethyl)phenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
1-(4-(Methoxymethyl)phenyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(4-(Methoxymethyl)phenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
1-(4-(Methoxymethyl)phenyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)cyclopentane-1-carboxylic acid: Similar structure but lacks the methoxymethyl group.
1-(4-Isobutoxyphenyl)cyclopentane-1-carboxylic acid: Contains an isobutoxy group instead of a methoxymethyl group. These compounds share some chemical properties but differ in their specific functional groups, which can influence their reactivity and applications.
Properties
Molecular Formula |
C14H18O3 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-[4-(methoxymethyl)phenyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O3/c1-17-10-11-4-6-12(7-5-11)14(13(15)16)8-2-3-9-14/h4-7H,2-3,8-10H2,1H3,(H,15,16) |
InChI Key |
DATZVOLBLMFUII-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)C2(CCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















